molecular formula C6H7N3O3 B14375332 N-Methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide CAS No. 90380-08-8

N-Methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide

Cat. No.: B14375332
CAS No.: 90380-08-8
M. Wt: 169.14 g/mol
InChI Key: MBJGSRXFLZHQKR-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines and purines, and are known for their role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Condensation Reactions: Using urea or its derivatives with β-ketoesters or β-diketones.

    Cyclization Reactions: Involving the formation of the pyrimidine ring through cyclization of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum for specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its role in biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide would involve its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide: Lacks the N-methyl group.

    N-Methyl-2,4-dioxo-3,4-dihydropyrimidine: Lacks the carboxamide group.

    2,4-Dioxo-3,4-dihydropyrimidine: Lacks both the N-methyl and carboxamide groups.

Uniqueness

N-Methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

90380-08-8

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

N-methyl-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C6H7N3O3/c1-7-5(11)9-3-2-4(10)8-6(9)12/h2-3H,1H3,(H,7,11)(H,8,10,12)

InChI Key

MBJGSRXFLZHQKR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C=CC(=O)NC1=O

Origin of Product

United States

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